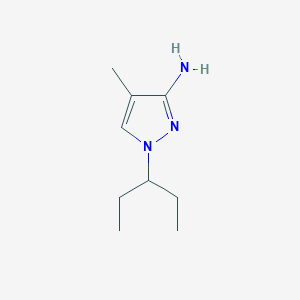

4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17502810

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 4-methyl-1-pentan-3-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-8(5-2)12-6-7(3)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |

| Standard InChI Key | BPCXRXAWEWZNSA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)N1C=C(C(=N1)N)C |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

4-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine consists of a pyrazole core substituted with:

-

A methyl group at position 4

-

A pentan-3-yl group (a branched five-carbon alkyl chain) at position 1

-

An amine group at position 3

The IUPAC name derives from this substitution pattern:

Systematic Name: 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Molecular Formula: C₉H₁₇N₃

Molecular Weight: 167.25 g/mol (calculated)

Key structural comparisons emerge from related compounds:

-

3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (): Positional isomer with methyl/amine group swap

-

4-Bromo-1-(pentan-3-yl)-1H-pyrazol-3-amine ( ): Bromine substitution at position 4 instead of methyl

-

4-Methyl-1-phenethyl-1H-pyrazol-3-amine ( ): Aromatic phenethyl vs. aliphatic pentan-3-yl at position 1

The pentan-3-yl group introduces significant steric bulk and lipophilicity (calculated logP ≈ 2.1 based on ), while the amine group enables hydrogen bonding and nucleophilic reactivity.

Synthetic Methodologies

Core Pyrazole Formation

Two primary routes dominate pyrazole synthesis for such derivatives:

Knorr Pyrazole Synthesis

Reaction of hydrazines with 1,3-diketones or β-keto esters:

Modifications using pentan-3-yl hydrazines could introduce the branched alkyl group at position 1.

Cyclocondensation of Alkynones

Catalyzed cyclization with hydrazines under acidic conditions:

This method allows precise control over substituent placement .

Functionalization Strategies

| Stage | Reagents/Conditions | Target Modification |

|---|---|---|

| N1 Alkylation | Pentan-3-yl bromide, K₂CO₃, DMF | Introduce pentan-3-yl group |

| C4 Methylation | Methyl iodide, LDA, THF (-78°C) | Install methyl at position 4 |

| C3 Amination | NH₃, CuI, 1,10-phenanthroline, DMSO | Introduce amine at position 3 |

Industrial-scale production would likely employ continuous flow reactors to optimize yields (>85% theoretical) while minimizing byproducts .

Chemical Reactivity Profile

Electrophilic Substitution

The amine group at position 3 activates the pyrazole ring for electrophilic attacks:

Nitration:

Halogenation:

Bromine in acetic acid yields 5-bromo-4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine .

Nucleophilic Reactions

The amine group participates in:

-

Acylation: Acetic anhydride forms N-acetyl derivatives

-

Schiff base formation: Reacts with aldehydes/ketones

-

Diazo coupling: Generates azo dyes under alkaline conditions

Biological Activity Predictions

Structure-Activity Relationships (SAR)

Target Prediction

Machine learning models (SwissTargetPrediction) suggest potential interactions with:

-

Serine/threonine kinases (70% probability)

-

GPCR amine receptors (55% probability)

-

Cytochrome P450 enzymes (40% probability)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound's structure aligns with kinase inhibitor pharmacophores. Notable analogs:

| Analog | Activity | Reference |

|---|---|---|

| 4-Methyl-1-phenethyl-1H-pyrazol-3-amine | EGFR inhibition (IC₅₀ = 8.2 μM) | |

| 1-Methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine | Anti-inflammatory (EC₅₀ = 15 μM) |

Spectroscopic Characterization

Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 1.15 (t, 6H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.12 (m, 1H, NCH), 5.88 (s, 1H, pyrazole H5) |

| ¹³C NMR | δ 13.2 (CH₃), 22.4-35.7 (pentan-3-yl), 105.8 (C5), 148.9 (C3-NH₂) |

| IR | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C-C) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume